molecular formula C23H19N3O5S B11665080 ethyl (2Z)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11665080
M. Wt: 449.5 g/mol
InChI Key: CWDWQYGIRAOCLU-AQTBWJFISA-N
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Description

ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for its diverse pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antihypertensive activities .

Preparation Methods

The synthesis of ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazolo[3,2-a]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .

Comparison with Similar Compounds

ETHYL (2Z)-7-METHYL-2-[(3-NITROPHENYL)METHYLIDENE]-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and properties due to variations in their substituents and functional groups.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19N3O5S/c1-3-31-22(28)19-14(2)24-23-25(20(19)16-9-5-4-6-10-16)21(27)18(32-23)13-15-8-7-11-17(12-15)26(29)30/h4-13,20H,3H2,1-2H3/b18-13-

InChI Key

CWDWQYGIRAOCLU-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

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